REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([CH:16]=[C:17]([C:20]#[N:21])[C:18]#[N:19])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2].[C-:22]#[N:23].[Na+].C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4]>CN(C)C=O.O.C(Cl)(Cl)Cl>[CH2:1]([N:3]1[C:15]2[CH:14]=[CH:13][C:12]([C:16]([C:22]#[N:23])=[C:17]([C:18]#[N:19])[C:20]#[N:21])=[CH:11][C:10]=2[C:9]2[C:4]1=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH3:2] |f:1.2,3.4.5.6.7|
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Name
|
|
Quantity
|
10.2 g
|
Type
|
reactant
|
Smiles
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C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C=C(C#N)C#N
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
1.84 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
4.3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lead tetraacetate
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Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
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Name
|
resultant product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
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CUSTOM
|
Details
|
was stirred for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The resultant liquid was washed in a separatory funnel
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Type
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ADDITION
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Details
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To the washed liquid was added sodium sulfate, which
|
Type
|
WAIT
|
Details
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was left
|
Type
|
WAIT
|
Details
|
to stand for 30 minutes
|
Duration
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30 min
|
Type
|
CONCENTRATION
|
Details
|
The dehydrated solution was concentrated in an evaporator
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain a red solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallized in the presence of benzene
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=C(C=CC12)C(=C(C#N)C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 13.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |